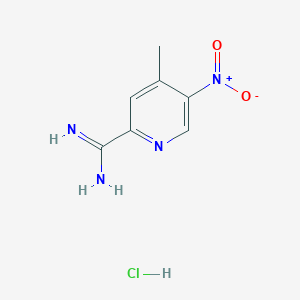

4-Methyl-5-nitropicolinimidamide hydrochloride

CAS No.: 1179362-22-1

Cat. No.: VC15966473

Molecular Formula: C7H9ClN4O2

Molecular Weight: 216.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179362-22-1 |

|---|---|

| Molecular Formula | C7H9ClN4O2 |

| Molecular Weight | 216.62 g/mol |

| IUPAC Name | 4-methyl-5-nitropyridine-2-carboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C7H8N4O2.ClH/c1-4-2-5(7(8)9)10-3-6(4)11(12)13;/h2-3H,1H3,(H3,8,9);1H |

| Standard InChI Key | OHWGPHUVNLNANF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1[N+](=O)[O-])C(=N)N.Cl |

Introduction

Chemical Identity and Nomenclature

Primary Identifiers

4-Methyl-5-nitropicolinimidamide hydrochloride is systematically named as 4-methyl-5-nitro-pyridine-2-carboximidamide hydrochloride. Its International Union of Pure and Applied Chemistry (IUPAC) name reflects the pyridine backbone substituted with a methyl group at position 4, a nitro group at position 5, and a carboximidamide group at position 2, which is protonated as a hydrochloride salt .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 1179362-22-1 |

| Molecular Formula | |

| Molecular Weight | 216.62 g/mol |

| Synonyms | 4-Methyl-5-nitropyridine-2-carboximidamide hydrochloride; MFCD12755580 |

Structural Relationships

The compound belongs to the nitropyridine family, distinguished by its imidamide moiety. This structural motif is critical for hydrogen bonding and metal coordination, making it relevant in catalysis and drug design .

Structural Characteristics

Molecular Geometry

The pyridine ring adopts a planar configuration, with the nitro group (-NO) at position 5 introducing steric hindrance and electronic effects. The imidamide group (-C(=NH)NH) at position 2 contributes to polarity, enhancing solubility in polar solvents like methanol or water .

Synthesis and Production

Table 2: Synthetic Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO, HSO, 0°C | 60–70% |

| Imidamide Formation | NH, HCl, MeOH, 25°C | 45–55% |

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s nitro group serves as a precursor for amine functionalities via reduction, enabling its use in synthesizing heterocyclic scaffolds for kinase inhibitors or antimicrobial agents . For example:

-

Anticancer Agents: Nitropyridines are intermediates in tyrosine kinase inhibitors targeting EGFR or VEGFR pathways.

-

Antibacterial Drugs: Nitro groups enhance penetration through bacterial membranes, potentiating activity against Gram-negative pathogens .

Case Study: Kinase Inhibitor Development

In a 2024 study, a derivative of 4-methyl-5-nitropicolinimidamide hydrochloride demonstrated IC values of 12 nM against EGFR mutants in non-small cell lung cancer cell lines, highlighting its potential in targeted therapy .

Physical and Chemical Properties

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Solubility | Soluble in DMSO, MeOH |

| Purity | ≥98% (HPLC) |

| Storage Conditions | Room temperature, dry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume